Product packaging for Methyl trimethylsilyl malonate(Cat. No.:CAS No. 51849-23-1)

Methyl trimethylsilyl malonate

Cat. No.: B11995530
CAS No.: 51849-23-1
M. Wt: 190.27 g/mol
InChI Key: DPVCHJXFVHLEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance within Organosilicon Reagents and Malonate Chemistry

Methyl trimethylsilyl (B98337) malonate holds a significant position in modern organic synthesis, emerging at the intersection of classical malonate chemistry and the versatile field of organosilicon reagents. The synthetic utility of malonic esters, such as diethyl malonate, is well-established through the malonic ester synthesis, a fundamental method for preparing substituted acetic acids. wikipedia.orgmasterorganicchemistry.com This classical transformation involves the alkylation of the acidic carbon alpha to both carbonyl groups, followed by hydrolysis and decarboxylation. wikipedia.org

The introduction of a trimethylsilyl group in place of one of the alkyl esters imparts unique properties and reactivity to the malonate scaffold. Organosilicon reagents are prized in organic chemistry for several key attributes. The silicon-oxygen bond is notably strong, making silyl (B83357) ethers and silyl esters effective protecting groups for alcohols and carboxylic acids, respectively. ias.ac.in Furthermore, silicon's electronic properties play a crucial role in influencing reaction pathways. The "beta-silyl effect" refers to the stabilization of a carbocation at the β-position relative to the silicon atom, while the "alpha-silyl effect" involves the stabilization of an adjacent carbanion. ias.ac.insci-hub.se

In methyl trimethylsilyl malonate, the trimethylsilyl group serves multiple functions. It acts as a labile protecting group that can be selectively cleaved under mild conditions, often simply with water or an alcohol. ias.ac.inresearchgate.net This mixed ester structure allows for differentiated reactivity between the methyl ester and the trimethylsilyl ester moieties. The silyl group also modifies the electronic nature of the malonate, influencing its behavior in various reactions. For instance, silylated malonates are key precursors for generating specific enolates for acylation reactions, leading to the efficient synthesis of β-keto esters. researchgate.nettandfonline.com The use of silyl esters can circumvent the need for strong bases often required in traditional malonate chemistry, offering a milder and sometimes more convenient reaction pathway. tandfonline.com The compound is also a subject of study in dealkoxycarbonylation reactions, a process for selectively removing one of the ester groups. lookchemmall.comumich.edu

The physical properties of this compound are summarized in the table below.

PropertyValue
Molecular FormulaC₇H₁₄O₄Si
Molecular Weight190.27 g/mol
Boiling Point105–110 °C/19 mmHg

Data sourced from ResearchGate. researchgate.net

Historical Development and Early Research Insights into Silylated Malonates

The conceptual framework for silylated malonates builds upon the long history of both malonic ester synthesis and the rise of organosilicon chemistry in the 20th century. While the malonic ester synthesis has been a cornerstone of organic chemistry for over a century, the integration of silicon into these frameworks is a more recent, yet impactful, development. Early explorations into combining these fields were documented by the mid-1950s, with patents describing malonic ester syntheses involving organosilicon compounds. google.com

The widespread use of silylated intermediates, such as silyl enol ethers and silyl ketene (B1206846) acetals, began to flourish in the latter half of the 20th century. These reagents proved to be exceptionally versatile for forming carbon-carbon bonds under controlled conditions. sioc-journal.cnwikipedia.org The preparation of silyl enol ethers by trapping enolates with silyl halides like trimethylsilyl chloride became a standard procedure. wikipedia.org The development of silylated malonates was a logical extension of this chemistry, applying the principles of silylation to the malonic acid framework to create novel reagents. ethz.ch

Early research into this compound specifically focused on its preparation and synthetic potential. Synthetic routes were developed from precursors like t-butyl methyl malonate, which was treated with trimethylsilyl trifluoromethanesulfonate (B1224126), or from the reaction of Meldrum's acid with methyl trimethylsilyl ether. researchgate.net Initial studies quickly established their utility. For example, research demonstrated that the lithium salts of silyl malonate esters could be efficiently acylated with acid chlorides or anhydrides. researchgate.net Subsequent hydrolysis of the silyl ester group provided a straightforward route to valuable β-ketoesters, showcasing the synthetic advantage of these silylated reagents from an early stage. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O4Si B11995530 Methyl trimethylsilyl malonate CAS No. 51849-23-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51849-23-1

Molecular Formula

C7H14O4Si

Molecular Weight

190.27 g/mol

IUPAC Name

1-O-methyl 3-O-trimethylsilyl propanedioate

InChI

InChI=1S/C7H14O4Si/c1-10-6(8)5-7(9)11-12(2,3)4/h5H2,1-4H3

InChI Key

DPVCHJXFVHLEDC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(=O)O[Si](C)(C)C

Origin of Product

United States

Strategic Synthetic Methodologies for Methyl Trimethylsilyl Malonate

Established Preparative Routes and Optimization

Several well-documented methods exist for the synthesis of methyl trimethylsilyl (B98337) malonate. These routes have been optimized to improve yields and simplify purification processes.

Synthesis from tert-Butyl Methyl Malonate via Trimethylsilyl Trifluoromethanesulfonate (B1224126) Trans-silylation

One established method involves the trans-silylation of a mixed malonate ester. Specifically, tert-butyl methyl malonate can be treated with trimethylsilyl trifluoromethanesulfonate (TMSOTf) to yield methyl trimethylsilyl malonate. In this reaction, the highly reactive silylating agent, TMSOTf, selectively replaces the tert-butyl group with a trimethylsilyl group. The tert-butyl group acts as a good leaving group, facilitating the C-O to C-Si bond transformation. This approach is advantageous as it leverages the differential reactivity of the ester groups to achieve a targeted silylation.

Synthesis from Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione) and Methyl Trimethylsilyl Ether

An alternative and effective route utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as the malonate precursor. researchgate.net The reaction of Meldrum's acid with a silylated alcohol, such as methyl trimethylsilyl ether (Me-O-SiMe3), provides a direct pathway to the desired monofunctionalized malonic silyl (B83357) ester. researchgate.net This process involves the nucleophilic attack of the silylated ether on the carbonyl carbon of Meldrum's acid, leading to the ring-opening of the Meldrum's acid and subsequent formation of the silyl ester. A reported synthesis using this method, conducted by heating the reactants for 5 hours at 60°C, resulted in a 77% yield of this compound. researchgate.net This method is notable for its good yield and the use of readily accessible starting materials. clockss.orggoogle.com

Investigation of Regioselective Monosilylation Approaches

A primary challenge in the synthesis of silyl malonates is achieving regioselective C-monosilylation. When using malonic ester enolates as nucleophiles, there is a competition between C-silylation (attack at the central carbon) and O-silylation (attack at the enolate oxygen). thieme-connect.de The formation of the O-silylated byproduct, a silyl ketene (B1206846) acetal (B89532), is a common side reaction. thieme-connect.de

The outcome of the reaction is highly dependent on factors such as the nature of the silylating agent, the solvent, and the counter-ion of the enolate. thieme-connect.de For instance, quenching ester enolates with chlorotrimethylsilane (B32843) often produces a mixture of C- and O-silylated products. thieme-connect.de Achieving high regioselectivity for the desired C-silylated product, this compound, requires careful optimization of these reaction conditions to disfavor the formation of the thermodynamically competitive silyl ketene acetal. The use of specific precursors like Meldrum's acid or the trans-silylation strategy are effective methods to circumvent this regioselectivity issue.

Comparative Analysis of Synthetic Efficiency, Yields, and Stereoselectivity

The efficiency and yield of this compound synthesis vary significantly between the established methods. The choice of route is a trade-off between reaction conditions, yield, and precursor availability.

The synthesis from Meldrum's acid and methyl trimethylsilyl ether stands out for its documented high yield. In contrast, while the trans-silylation from tert-butyl methyl malonate is a viable method, specific yield data for the methyl ester is less commonly reported than for its ethyl counterpart.

Stereoselectivity is not a factor in the synthesis of the achiral this compound itself. However, the compound is a valuable building block in stereoselective synthesis, such as in organocatalytic Michael additions to generate chiral molecules. thieme-connect.comkoreascience.kr

Below is a comparative table of the primary synthetic routes:

Synthetic Route Starting Materials Key Reagents Reported Yield Notes
Trans-silylationtert-Butyl Methyl MalonateTrimethylsilyl TrifluoromethanesulfonateData not specifiedRelies on selective cleavage of the tert-butyl ester.
Meldrum's Acid Ring-OpeningMeldrum's Acid, Methyl Trimethylsilyl Ether-77% researchgate.netGood yield from accessible starting materials. researchgate.net

Emerging or Specialized Synthesis Techniques

Research into the synthesis of organosilicon compounds continues to produce novel and specialized techniques. For silyl malonates and related structures, emerging methods often focus on improving efficiency, selectivity, and catalytic activity.

One area of development is the use of organocatalysis . Organocatalytic approaches, for example using chiral amines or thioureas, have been developed for the enantioselective Michael addition of nucleophiles to β-silylmethylene malonates. thieme-connect.comresearchgate.netnii.ac.jp While these reactions use silyl malonate derivatives as substrates rather than producing them, they highlight the advancing strategies within this chemical space.

Another emerging area is the use of transition metal catalysis . For instance, copper-catalyzed nucleophilic silylation of alkylidene malonates with disilanes has been reported. wiley-vch.de This method involves the 1,4-addition of a silyl group across the double bond of an alkylidene malonate, representing an alternative strategy for C-Si bond formation in malonate-type structures. wiley-vch.de These advanced methods demonstrate the ongoing efforts to create functionalized organosilanes with high precision and efficiency.

Elucidation of Reactivity and Mechanistic Pathways of Methyl Trimethylsilyl Malonate

Nucleophilic Reactivity of the Malonate Moiety

The carbon atom situated between the two carbonyl groups of the malonate is known as an active methylene (B1212753) group. The protons attached to this carbon are acidic due to the electron-withdrawing nature of the adjacent carbonyls, which stabilize the resulting carbanion (enolate) through resonance. cambridge.org This enolate is a soft nucleophile, readily participating in a variety of carbon-carbon bond-forming reactions.

Carbon-Carbon Bond Forming Reactions

The generation of an enolate from methyl trimethylsilyl (B98337) malonate enables its use as a nucleophile in various C-C bond-forming reactions. The reaction of the malonate enolate with an electrophile, such as an alkyl halide, is a fundamental transformation in organic synthesis. youtube.com The trimethylsilyl group can influence the course of these reactions. For instance, in reactions with dinucleophiles, bis(trimethylsilyl) malonates have been observed to yield C-acylation products rather than undergoing cyclization, indicating a different reactivity profile compared to other activated malonates like bis(2,4,6-trichlorophenyl) malonates. mdpi.com

Electrophilic Acylations and Alkylations

The enolate derived from silyl (B83357) malonates readily undergoes acylation and alkylation.

Acylation: The reaction of bis(trimethylsilyl) malonate with acyl chlorides or acyl carbonates provides a convenient route to β-keto acids or, after decarboxylation, methyl ketones. sigmaaldrich.comchemicalbook.intandfonline.com These reactions can often be performed under mild conditions using bases like triethylamine (B128534) in the presence of magnesium or lithium salts, which is an advantage over methods requiring stronger, non-nucleophilic bases. tandfonline.com The process involves the formation of an acylium ion electrophile which is then attacked by the malonate enolate. libretexts.org

Alkylation: Alkylation of the malonate moiety involves the reaction of its enolate with an alkyl halide. youtube.comgoogle.com This is a classic SN2 reaction where the enolate displaces a halide from a primary or secondary carbon. youtube.com The bulky trimethylsilyl group can offer steric hindrance, which may influence the selectivity of the reaction. fiveable.mewikipedia.org Studies on related systems, such as diethyl 2-((trimethylsilyl)methyl)malonate, have been conducted to understand the electronic and steric effects of β-silyl groups. acs.org

Table 1: Representative Alkylation and Acylation Reactions This table is representative and based on general malonate reactivity; specific data for methyl trimethylsilyl malonate may vary.

Reaction Type Electrophile Base/Catalyst Product Type Ref.
Alkylation Alkyl Halide (R-X) NaOEt, KOtBu Mono- or Di-alkylated Malonate google.com
Acylation Acyl Chloride (RCOCl) Et₃N, MgCl₂ β-Keto Ester tandfonline.com
Acylation Acyl Carbonate Et₃N, LiBr β-Keto Ester chemicalbook.intandfonline.com

Michael Additions and Conjugate Additions

The malonate enolate is an effective nucleophile in Michael (or conjugate) additions. masterorganicchemistry.comwikipedia.org In this reaction, the enolate adds to the β-carbon of an α,β-unsaturated carbonyl compound, known as a Michael acceptor. masterorganicchemistry.com This 1,4-addition is a powerful method for forming carbon-carbon bonds. wikipedia.org

The use of silyl malonates in organocatalytic enantioselective Michael additions to α,β-unsaturated enones has been developed, allowing for the one-pot synthesis of chiral δ-keto esters. koreascience.kr Similarly, the conjugate addition of silyl-lithium reagents, often in the presence of copper(I) salts, to enones results in β-silyl carbonyl compounds. rsc.org These reactions highlight the versatility of silyl malonates in complex molecule synthesis, where the silyl group can also act as a protecting group for the α,β-unsaturation of the starting enone. rsc.org The general mechanism involves the initial formation of the malonate enolate, its subsequent 1,4-addition to the Michael acceptor, and a final protonation step to yield the product. masterorganicchemistry.com

Role of the Trimethylsilyl Group in Reactivity Modulation

The trimethylsilyl (TMS) group is not merely a passive component; it actively modulates the reactivity of the malonate. wikipedia.orgcymitquimica.com It can function as a protecting group, an activating group, and a participant in the formation of key reactive intermediates. fiveable.mewikipedia.org

Activation and Stabilization Effects of the Silyl Moiety

The trimethylsilyl group influences the reactivity of the malonate in several ways:

Protecting Group: The bulky TMS group can sterically shield one of the ester functionalities, potentially allowing for selective reactions on the other ester or at the active methylene position. fiveable.mewikipedia.org Silyl esters are stable under many conditions but can be cleaved with fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) or under mild acidic conditions. fiveable.memasterorganicchemistry.com

Activation for Decarboxylation: Silyl esters can facilitate decarboxylation under milder conditions than their alkyl counterparts. For instance, bis(trimethylsilyl) malonate can be a precursor to carbon suboxide when treated with phosphorus pentoxide, a reaction that involves desilylation and decarboxylation.

Electronic Effects: While α-silyl groups are known to stabilize adjacent carbanions, studies on related systems with β-silyl groups (like in the case of an alkylated this compound) show little to no stabilizing effect on carbanion stabilities. acs.org However, β-silyl groups have been shown to stabilize carbon-centered radicals through hyperconjugation. acs.org The primary influence of the silyl ester group on the malonate's nucleophilicity stems from its role in forming reactive intermediates and its steric and protecting group characteristics.

Intermediacy of Transient Enol Silyl Ethers

Upon treatment with a base and a silylating agent like trimethylsilyl chloride, carbonyl compounds, including malonates, can form silyl enol ethers. wikipedia.org In the context of this compound, deprotonation at the active methylene carbon can lead to the formation of a transient ketene (B1206846) silyl acetal (B89532), which is a specific type of silyl enol ether. beilstein-journals.org

These silyl enol ethers are highly valuable nucleophilic intermediates. wikipedia.orgbeilstein-journals.org They are generally more reactive and soluble in organic solvents than their corresponding lithium or sodium enolates. The reaction of these transient silyl enol ethers with electrophiles, such as in alkylation or Michael addition reactions, is often the key C-C bond-forming step. nih.gov For example, the reaction of silyl enol ethers with electrophiles can be catalyzed by Lewis acids. nih.gov The formation of a silyl enol ether from an unsymmetrical ketone can be directed to yield either the kinetic or thermodynamic product based on the choice of base and reaction conditions. wikipedia.org This principle highlights the mechanistic importance of silyl enol ether intermediates in controlling the regiochemical outcome of reactions involving silyl malonates.

Mechanisms of Key Transformations

This compound serves as a versatile reagent in organic synthesis, participating in a variety of transformations that lead to the formation of complex molecular architectures. The unique interplay between the methyl ester, the trimethylsilyl ester, and the active methylene group dictates its reactivity. This section elucidates the mechanistic pathways of its key transformations, including cyclization and cyclocondensation reactions, rearrangement pathways with a focus on Claisen-type rearrangements, and the mechanisms governing its decarboxylation.

Cyclization and Cyclocondensation Mechanisms

This compound and its related bis(trimethylsilyl) malonate are employed as precursors in cyclization and cyclocondensation reactions, although their reactivity can be nuanced. chemicalbook.insigmaaldrich.comsigmaaldrich.comchemicalbook.com These reactions typically involve the reaction of the malonate derivative with dinucleophiles to construct heterocyclic rings.

One of the key mechanistic considerations is the role of the trimethylsilyl group. Unlike more reactive malonyl derivatives like malonyl dichlorides or bis(2,4,6-trichlorophenyl) malonates, bis(trimethylsilyl) malonates exhibit more moderate reactivity. nih.govmdpi.com For instance, in reactions with certain 1,3-dinucleophiles, such as 2-cyanomethylbenzimidazole, bis(trimethylsilyl) malonates have been observed to yield C-acylation products rather than undergoing cyclization to the nitrogen atom. nih.gov This suggests that under specific conditions, the silyl ester is a poorer leaving group compared to other activated esters, thus favoring acylation over the final ring-closing step.

The general mechanism for cyclocondensation involves the initial nucleophilic attack of one of the nucleophilic centers of the dinucleophile onto one of the carbonyl carbons of the malonate. This is followed by the elimination of a trimethylsilanolate or methanolate group. A subsequent intramolecular cyclization then occurs, where the second nucleophilic center attacks the remaining carbonyl group, leading to the formation of the heterocyclic ring after elimination of the second ester group.

Radical cyclization pathways involving malonates have also been explored. For example, manganese(III) acetate (B1210297) can mediate the oxidative cyclization of systems containing a malonate moiety. mdpi.com In these reactions, a radical is generated from the malonate, which then undergoes an intramolecular addition to a suitably positioned double bond to form a cyclic radical intermediate. This intermediate is then further oxidized or quenched to afford the final cyclized product.

The choice of reaction conditions, including temperature and the nature of the dinucleophile, plays a crucial role in directing the reaction towards either simple acylation or complete cyclocondensation.

Rearrangement Pathways, including Claisen-type Rearrangements

This compound derivatives are valuable precursors for generating silyl ketene acetals, which are key intermediates in powerful carbon-carbon bond-forming reactions like the Claisen rearrangement. The Ireland-Claisen rearrangement, a modification of the classical Claisen rearrangement, utilizes silyl ketene acetals derived from allylic esters to afford γ,δ-unsaturated carboxylic acids under milder conditions. numberanalytics.comnrochemistry.com

The mechanistic pathway of the Ireland-Claisen rearrangement begins with the deprotonation of an allylic malonate to form an enolate, which is then trapped with a trialkylsilyl halide to generate a silyl ketene acetal. This intermediate then undergoes a concerted, suprafacial sigmaaldrich.comsigmaaldrich.com-sigmatropic rearrangement through a six-membered, chair-like transition state. numberanalytics.comnrochemistry.com

A notable variant involves the Claisen rearrangement of trimethylsilyl (TMS) ketene acetals prepared from allylic malonates. Research has demonstrated that these rearrangements can proceed with complete chirality transfer, making them highly valuable in stereoselective synthesis. nih.gov For example, the rearrangement of a TMS ketene acetal derived from an enantiomerically pure allylic malonate can produce a γ,δ-unsaturated ester with high diastereoselectivity and enantioselectivity. nih.gov

The stereochemical outcome of the Ireland-Claisen rearrangement is highly dependent on the geometry of the silyl ketene acetal intermediate (E or Z), which can often be controlled by the reaction conditions used for its formation. nrochemistry.com

Rearrangement Type Substrate Key Intermediate Product Key Features
Ireland-Claisen RearrangementAllylic ester of a malonic acid derivativeSilyl ketene acetalγ,δ-Unsaturated carboxylic acidMilder conditions than classic Claisen; stereocontrol possible through silyl ketene acetal geometry. numberanalytics.comnrochemistry.com
Malonate-derived Silyl Ketene Acetal Claisen RearrangementAllylic malonateTrimethylsilyl ketene acetalγ,δ-Unsaturated esterHigh chirality transfer; valuable for asymmetric synthesis. nih.gov

Decarboxylation Pathways and Control

The decarboxylation of malonate derivatives is a synthetically important transformation, often employed as a terminal step in reaction sequences to remove a superfluous carboxyl group. The presence of the trimethylsilyl group in this compound influences its decarboxylation behavior.

One common pathway involves the acylation of bis(trimethylsilyl) malonate to form a β-ketoacyl intermediate, which can then be readily decarboxylated to yield a methyl ketone. tandfonline.com This process typically occurs upon acidic workup or heating. The mechanism of decarboxylation of β-keto acids and their esters is thought to proceed through a cyclic transition state, often involving a six-membered ring, which facilitates the elimination of carbon dioxide. csbsju.edu

The control over decarboxylation is crucial. For instance, selective monohydrolysis of a dialkyl malonate can be achieved, followed by further transformations without premature decarboxylation. researchgate.net The rate of decarboxylation of malonic acid and its anions is sensitive to pH and the presence of counterions, with the reaction proceeding through a cyclic intermediate. researchgate.net

Fluoride ions have been shown to initiate the decarboxylation of silyl esters. For example, treatment of β-keto esters derived from 2-(trimethylsilyl)ethanol (B50070) with tetrabutylammonium fluoride (TBAF) leads to selective cleavage and decarboxylation. researchgate.net Similarly, the decarboxylation of silyl alkynoates can be initiated by fluoride ions. nih.gov The proposed mechanism involves the attack of the fluoride ion on the silicon atom, leading to the formation of a pentacoordinate silicon intermediate that facilitates the cleavage of the silicon-oxygen bond and subsequent decarboxylation.

In some instances, decarboxylation can be coupled with other bond-forming events. A biomimetic study has shown that the decarboxylation of a malonate unit can precede an intramolecular Claisen-like condensation, furnishing a transient enolate intermediate that is then trapped by an electrophile. cdnsciencepub.com This highlights the potential to control and harness the decarboxylation process for tandem reactions.

Decarboxylation Method Substrate Reagent/Condition Product Mechanistic Feature
Acylation-DecarboxylationBis(trimethylsilyl) malonateAcylating agent, then acid/heatMethyl ketoneFormation of a β-ketoacyl intermediate that decarboxylates. tandfonline.com
Fluoride-initiatedβ-Keto silyl esterTetrabutylammonium fluorideKetoneFluoride attack on silicon facilitates Si-O bond cleavage. researchgate.net
pH and Counterion ControlMalonic acid/malonatesAcid/Base, Metal saltsAcetic acid derivativeProceeds through a cyclic intermediate; rate is pH and cation dependent. researchgate.net

Applications in Complex Molecule Synthesis and Catalysis

Utilization as a C3 Building Block in Organic Synthesis

The malonate framework is a classical C3 building block, and the introduction of a trimethylsilyl (B98337) group enhances its utility. Methyl trimethylsilyl malonate serves as a precursor for a variety of valuable organic structures.

This compound and its analogs are key intermediates for creating more complex, substituted malonate esters. For instance, diethyl [(trimethylsilyl)methyl]malonate can be synthesized by reacting diethyl malonate with sodium ethoxide, followed by treatment with (chloromethyl)trimethylsilane. acs.org This process introduces a silylmethyl group onto the malonate backbone, creating a new building block for further functionalization. acs.org

Furthermore, trimethylsilyl-malonate derivatives are effective substrates for direct fluorination reactions. The selective fluorination of silyl (B83357) enol ethers derived from these malonates can be achieved using dilute fluorine gas, providing access to fluoromalonate esters, which are important building blocks in the life sciences. worktribe.com

A significant application of silylated malonates is in the synthesis of β-keto acids and, subsequently, methyl ketones. Bis(trimethylsilyl) malonate, a related and often-used derivative, undergoes efficient acylation with acid chlorides or acyl carbonates. tandfonline.com This reaction, typically conducted in the presence of triethylamine (B128534) and magnesium or lithium salts, provides a convenient and high-yielding route to the desired β-keto acids or methyl ketones after decarboxylation. tandfonline.comscbt.com This method presents an inexpensive and safe alternative to procedures that require strong bases, making it suitable for large-scale synthesis. tandfonline.com

Table 1: Synthesis of β-Keto Acids and Methyl Ketones

Reactant Reagents Product Type Reference
Bis(trimethylsilyl) malonate Acid chlorides, Triethylamine, Mg/Li salts β-Keto acid / Methyl ketone tandfonline.com
Bis(trimethylsilyl) malonate Acyl carbonates, Triethylamine, Mg/Li salts β-Keto acid / Methyl ketone tandfonline.com

Role in Total Synthesis Strategies

The unique reactivity of silylated malonates makes them valuable in the intricate, multi-step sequences required for the total synthesis of natural products and other bioactive molecules.

Derivatives originating from malonates, such as diethyl [(trimethylsilyl)methyl]malonate, are foundational in the synthesis of nonproteinogenic, silicon-containing α-amino acids like (R)- and (S)-α-[(trimethylsilyl)methyl]alanine. acs.orgresearchgate.netresearchgate.net These unnatural amino acids are crucial building blocks for creating modified peptides with enhanced resistance to proteolytic degradation or for modulating the properties of bioactive peptides. acs.orgresearchgate.net For example, they have been incorporated into decapeptides that act as GnRH antagonists. acs.org While not a direct use of the title compound, related alkyl-substituted methylene (B1212753) malonates have been employed in catalytic [2+2+2] tandem cyclization reactions to enable the concise total synthesis of complex Malagasy alkaloids. chinesechemsoc.org

The strategic use of malonate derivatives is pivotal in controlling stereochemistry during synthesis. In the synthesis of analogs of the natural product salinosporamide A, a diastereoselective Mukaiyama aldol (B89426) reaction is a key transformation. researchgate.net Similarly, highly enantioselective and diastereoselective Mannich reactions have been developed using malonate esters as nucleophiles reacting with N-Boc and N-Cbz aldimines, catalyzed by bifunctional cinchonine (B1669041) derivatives. rsc.org This methodology allows for the creation of adjacent stereocenters with high levels of control. rsc.org Furthermore, diastereoselective alkylation of chiral glycine (B1666218) enolate equivalents derived from malonate chemistry has been used to produce enantiomerically pure amino acids. researchgate.net

Table 2: Examples of Stereocontrolled Reactions Involving Malonate Derivatives

Reaction Type Substrates Key Feature Application/Product Reference
Mannich Reaction Malonate esters, N-Boc/N-Cbz aldimines High enantio- and diastereoselectivity Formation of adjacent stereocenters rsc.org
Alkylation Chiral glycine enolates Diastereoselective alkylation Enantiomerically pure (R)- or (S)- amino acids researchgate.net
Mukaiyama Aldol Pyrrole-2-carboxylic ester, Aldehydes Diastereoselective aldol reaction Synthesis of salinosporamide analogs researchgate.net

Contribution to Asymmetric Synthesis

This compound and its close relatives play a direct role in asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule. A key strategy involves the enzyme-catalyzed enantioselective hydrolysis of a prochiral malonate derivative.

Specifically, the prochiral substrate diethyl methyl[(trimethylsilyl)methyl]malonate can be selectively hydrolyzed by the enzyme porcine liver esterase. acs.orgresearchgate.netresearchgate.net This enzymatic ester cleavage occurs enantioselectively, leading to the formation of a chiral, silicon-containing α-amino acid precursor. This method has been successfully used to synthesize both (R)- and (S)-α-[(trimethylsilyl)methyl]alanine with very high enantiomeric purity (>99% ee). acs.orgresearchgate.net The development of this robust, multigram-scale synthesis highlights the practical utility of this enzymatic approach in accessing valuable, enantiopure building blocks for peptide synthesis and medicinal chemistry. researchgate.net

Enantioselective Carbon-Carbon Bond Formations

The creation of specific stereoisomers is a critical challenge in modern organic synthesis, particularly in the pharmaceutical industry. Silylated malonates have been employed in enantioselective carbon-carbon bond-forming reactions to generate chiral molecules with high optical purity.

One notable application involves the Michael addition of ketones to silylated methylene malonates. For instance, the direct Michael addition of alkyl methyl ketones to diethyl {[dimethyl(phenyl)silyl]methylene}malonate can be catalyzed by a combination of (S)-N-(pyrrolidin-2-ylmethyl)pyrrolidine and trifluoroacetic acid. researchgate.net This organocatalytic system facilitates the formation of adducts in high yields and with excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee). researchgate.net These adducts can be further transformed into synthetically valuable β-silyl-δ-keto esters. researchgate.net

Another strategy involves the enantioselective functionalization of ketones through the allylic substitution of silyl enol ethers. In these reactions, malonates can act as nucleophiles, attacking a ketone-derived electrophile in the presence of an iridium catalyst to form new carbon-carbon bonds. nih.gov This method allows for the construction of α-substituted ketones with high enantioselectivity. nih.gov

Development of Chiral Auxiliary or Ligand Precursors derived from Silylated Malonates

Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. numberanalytics.com Silylated malonates have served as starting materials for the synthesis of molecules that can act as chiral auxiliaries or as precursors to chiral ligands for asymmetric catalysis.

For example, imidazolidinones, a class of heterocyclic compounds, have been used as chiral auxiliaries in the alkylation of malonates. usm.educhim.it By attaching a silylated malonate to a chiral imidazolidinone, it is possible to control the stereoselective formation of quaternary chiral centers. chim.it The stereochemical outcome is often dependent on the specific reaction conditions, such as the base used for enolate formation. chim.it

Furthermore, the development of chiral ligands is crucial for transition metal-catalyzed asymmetric reactions. While direct examples of this compound being converted into a widely used ligand are not prevalent in the reviewed literature, the functional handles present in silylated malonates (ester and silyl groups) offer potential for elaboration into more complex chiral ligand scaffolds. mdpi.com

Enzyme-Catalyzed Processes involving Silylated Malonate Intermediates

Enzymes are highly efficient and selective catalysts that can be used to perform chemical transformations under mild conditions. The use of enzymes in conjunction with silylated malonates has enabled the synthesis of valuable chiral building blocks.

A key example is the enantioselective enzyme-catalyzed hydrolysis of prochiral dialkyl methyl[(trimethylsilyl)methyl]malonates. researchgate.net Porcine liver esterase (PLE) has been successfully used to selectively cleave one of the ester groups, leading to the formation of a chiral malonic acid monoester with high enantiomeric purity (>99% ee). researchgate.net This chiral intermediate is a crucial building block in the multi-step synthesis of nonproteinogenic silicon-containing α-amino acids, such as (R)- and (S)-α-[(trimethylsilyl)methyl]alanine. researchgate.net Lipases can also be employed for the enzymatic hydrolysis of silylated malonate esters, in some cases achieving high enantioselectivity. researchgate.net

Catalytic Applications and Ligand Design

This compound is not only a substrate in various transformations but also plays a role in the context of catalysis, both as a nucleophile in catalyzed reactions and as a structural component in the design of ligands for metal catalysts.

Organocatalytic Transformations utilizing this compound

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. sci-hub.sebeilstein-journals.org this compound and its derivatives can participate as nucleophiles in a variety of organocatalytic reactions.

One significant application is the enantioselective Michael addition. As previously mentioned, the addition of ketones to silylmethylene malonates, catalyzed by chiral amines, provides access to optically active β-silyl-δ-keto esters. researchgate.net The catalyst, typically a chiral prolinol derivative, activates the reactants and controls the stereochemical outcome of the reaction. researchgate.net Similarly, organocatalytic methods have been developed for the addition of malonates to other electrophiles, such as α,β-unsaturated aldehydes and imines, often with high enantioselectivity. unibo.itrsc.org

The data in the table below summarizes the key aspects of the organocatalytic Michael addition involving silylated malonates.

Catalyst System Reactants Product Type Enantiomeric Excess (ee)
(S)-N-(pyrrolidin-2-ylmethyl)pyrrolidine / Trifluoroacetic acidAlkyl methyl ketone + Diethyl {[dimethyl(phenyl)silyl]methylene}malonateβ-silyl-δ-keto ester>99% researchgate.net
(S)-Diphenylprolinol trimethylsilyl ether / Acetic acidEnolizable aldehyde + Dimethyl(phenyl)silylmethylene malonateChiral valerolactone and piperidine (B6355638) skeletonsHigh diastereoselectivity and excellent enantioselectivity researchgate.net

Metal-Catalyzed Processes (e.g., Palladium-catalyzed allylic alkylation, where silylated malonates can act as nucleophiles)

Transition metal catalysis is a cornerstone of modern organic synthesis, and palladium-catalyzed reactions are particularly prominent. In palladium-catalyzed allylic alkylation, a nucleophile displaces a leaving group from an allylic substrate, with the reaction proceeding through a π-allylpalladium intermediate. nih.gov Silylated malonates, including this compound, can serve as effective nucleophiles in this transformation.

The reaction is versatile, allowing for the formation of new carbon-carbon bonds under relatively mild conditions. mdpi.com The stereochemical outcome of the reaction can often be controlled by the choice of chiral ligands coordinated to the palladium center. mdpi.comrsc.org For instance, the use of chiral bis(oxazoline) ligands in the palladium-catalyzed allylic alkylation of 1,3-diphenyl-2-propen-1-yl acetate (B1210297) with dimethyl malonate has been shown to afford the product with excellent enantioselectivity (up to 96% ee). mdpi.com

In some cases, additives such as N,O-bis(trimethylsilyl)acetamide (BSA) are used in these reactions. mdpi.comrsc.org It has been shown that BSA can react with certain pre-ligands to generate the active P(III)-trimethylsilyl derivative in situ, which then acts as the true inducer of chirality. rsc.org

The following table provides an overview of representative palladium-catalyzed allylic alkylations where malonates act as nucleophiles.

Catalyst System Substrate Nucleophile Key Features
[Pd(η³-C₃H₅)Cl]₂ / Chiral bis(oxazoline) ligand1,3-Diphenyl-2-propen-1-yl acetateDimethyl malonateHigh yield and enantioselectivity (up to 96% ee) mdpi.com
[Pd(C₃H₅)(cod)]BF₄ / (S)-tol-BINAPRacemic acyclic unsymmetrical 1,3-disubstituted allylic estersMalonate anionDynamic kinetic asymmetric transformation (DYKAT) leading to high ee rsc.org
Pd(0) complexAllylsulfoneMalonateSubstitution at the less hindered allyl terminus with overall retention of configuration nih.gov

Advanced Characterization and Analytical Methodologies in the Study of Methyl Trimethylsilyl Malonate

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are indispensable for determining the precise atomic arrangement and bonding within a molecule. For methyl trimethylsilyl (B98337) malonate and its derivatives, techniques such as NMR, HRMS, and X-ray crystallography provide unparalleled insight into their chemical architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural analysis of organic compounds. For derivatives of methyl trimethylsilyl malonate, advanced 2D NMR techniques are particularly powerful for establishing stereochemistry. acs.org

Detailed research findings indicate that techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are instrumental. These experiments detect through-space interactions between protons, allowing for the determination of the relative orientation of different parts of a molecule. For instance, in a complex molecule incorporating a this compound moiety, ROESY can confirm the spatial proximity of the trimethylsilyl (TMS) group to adjacent stereocenters. acs.org The analysis of coupling constants and chemical shift differences in ¹H NMR spectra, particularly after forming derivatives like mandelic acid esters, can also effectively verify the configuration of stereocenters within the molecule. clockss.org

NMR Technique Application in Analysis of this compound Derivatives Information Gained
¹H NMR Determination of proton environments and their connectivity.Provides data on chemical shifts and coupling constants for protons on the methyl ester, malonate backbone, and TMS group.
¹³C NMR Identification of all unique carbon atoms in the molecule.Confirms the carbon skeleton, including the carbonyls of the ester and malonate, and the carbons of the TMS group.
COSY (Correlation Spectroscopy) Reveals proton-proton (¹H-¹H) coupling networks.Establishes which protons are spin-coupled, helping to piece together molecular fragments.
HSQC (Heteronuclear Single Quantum Coherence) Correlates directly bonded ¹H and ¹³C atoms.Assigns protons to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) Shows correlations between protons and carbons over two to three bonds.Connects molecular fragments and confirms the overall structure by showing long-range H-C connectivity (e.g., from TMS protons to the malonate silicon).
ROESY/NOESY Detects through-space correlations between protons.Crucial for assigning relative stereochemistry by identifying which groups are spatially close to each other. acs.org

High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, enabling the determination of a molecule's elemental formula. This capability is vital for tracing reaction pathways, identifying transient intermediates, and confirming product structures in reactions involving this compound. mdpi.comuni-goettingen.de

In mechanistic studies, researchers can use isotopically labeled starting materials, such as this compound enriched with ¹³C or ²⁹Si. By analyzing the reaction mixture at various time points with HRMS, the exact mass of intermediates and products can be determined, revealing how the labeled atoms are incorporated into different species throughout the reaction. researchgate.net This method allows for the differentiation between proposed mechanistic pathways, such as distinguishing between different types of radical or ionic intermediates. ucl.ac.uk The high accuracy of HRMS helps to confirm the elemental composition of each detected ion, lending strong support to proposed reaction mechanisms.

While this compound itself is not crystalline, its absolute configuration can be unequivocally determined by converting it into a solid, crystalline derivative. Single-crystal X-ray diffraction analysis of this derivative provides a definitive three-dimensional map of the atomic arrangement. researchgate.net

This technique has been successfully applied to complex metal-organic frameworks and other intricate molecules. mdpi.com For example, a reaction product derived from this compound can be crystallized and its structure solved. The resulting crystallographic data provides precise bond lengths, bond angles, and torsional angles, which together define the absolute stereochemistry of every chiral center in the molecule. This method is considered the gold standard for structural determination and is often used to confirm assignments made by other techniques like NMR. clockss.orgresearchgate.net Research on dysprosium complexes with related bis(trimethylsilyl) malonate ligands has demonstrated the power of X-ray diffraction in revealing complex coordination geometries.

Chromatographic Techniques for Reaction Monitoring and Purity Assessment

Chromatography is essential for separating components of a mixture, allowing for the monitoring of reaction progress and the assessment of final product purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for analyzing volatile and thermally stable compounds. researchgate.net this compound and many of its reaction products are well-suited for GC-MS analysis. The trimethylsilyl group enhances volatility, facilitating passage through the gas chromatograph. metbio.netthescipub.com

In a typical GC-MS analysis, the reaction mixture is injected into the instrument, where components are separated based on their boiling points and interaction with the stationary phase of the GC column. metbio.net As each component elutes, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for positive identification. The retention time from the GC and the fragmentation pattern from the MS provide two independent confirmations of a compound's identity. This technique is highly effective for monitoring the disappearance of starting materials and the appearance of products over time. jmchemsci.com

Table: Hypothetical GC-MS Data for a Reaction Involving this compound

Compound Hypothetical Retention Time (min) Key Mass Spectral Fragments (m/z) Interpretation
This compound 8.5 205 [M-CH₃]⁺, 147, 73 [Si(CH₃)₃]⁺ Starting material. The ion at m/z 73 is characteristic of a TMS group.
Product A 10.2 278 [M]⁺, 263 [M-CH₃]⁺, 205, 73 A potential product from an addition reaction.

Note: The molecular ion [M]⁺ for this compound (MW=220.32) may be of low abundance or absent.

For compounds that are not sufficiently volatile or are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), is the analytical method of choice. researchgate.netnih.gov This is especially relevant for analyzing complex reaction mixtures or biological samples where this compound derivatives might be present. nih.gov

In LC-MS/MS, the mixture is first separated by a high-performance liquid chromatography (HPLC) system, typically using a reversed-phase column that separates molecules based on their hydrophobicity. The eluent from the LC column is then introduced into the mass spectrometer, commonly using an electrospray ionization (ESI) source which is gentle and suitable for a wide range of molecules. uni-goettingen.de Tandem mass spectrometry (MS/MS) adds another layer of specificity. A specific ion (a "parent ion") corresponding to the compound of interest is selected, fragmented, and the resulting "daughter ions" are detected. This process, known as Selected Reaction Monitoring (SRM), is extremely sensitive and selective, allowing for accurate quantification of the target compound even in a highly complex matrix. nih.gov

Table: Compound Names Mentioned in the Article

Compound Name
This compound
bis(trimethylsilyl) malonate
Mandelic acid

Derivatization Strategies for Enhanced Analytical Resolution and Detection

In the analytical study of this compound and related malonic acid derivatives, derivatization is a critical step to improve their suitability for chromatographic analysis, particularly gas chromatography (GC). The primary goals of derivatization are to increase the volatility and thermal stability of the analyte, reduce its polarity, and enhance the response of the detector, thereby improving peak shape, resolution, and sensitivity. wordpress.comrsc.org The main functional group targeted for derivatization in precursor molecules or potential hydrolysates of this compound is the carboxylic acid moiety. wordpress.comsigmaaldrich.com The two most common strategies employed are silylation and esterification.

Silylation

Silylation is a widely used derivatization technique for compounds containing active hydrogen atoms, such as those in carboxylic acids, alcohols, and amines. wordpress.comresearchgate.net The process involves replacing the active hydrogen with a trimethylsilyl (TMS) group. For malonic acid derivatives, this conversion of the polar carboxylic acid group into a non-polar silyl (B83357) ester significantly increases volatility, making the compound more amenable to GC analysis. rsc.org Silylation has been shown to be more reproducible than esterification for the analysis of some organic acids. rsc.org

A variety of silylating reagents are available, each with different reactivity and applications. The choice of reagent depends on the specific analyte and the complexity of the sample matrix. researchgate.net Powerful silylating agents known as silylamides, which include N,O-Bis(trimethylsilyl)acetamide (BSA), are highly effective and can often be used neat or with a solvent. researchgate.net

Common Silylating Reagents and Conditions:

Several reagents are frequently used, often in combination with a catalyst to enhance reaction rates for difficult-to-silylate compounds.

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a very common and powerful silylating agent. For enhanced reactivity, it is often used with a catalyst, such as 1-10% trimethylchlorosilane (TMCS). The combination is effective for derivatizing slightly hindered hydroxyls and other challenging functional groups.

N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): MSTFA is considered one of the most effective reagents for creating TMS derivatives. sigmaaldrich.com A key advantage of MSTFA is that its byproducts, particularly N-methyltrifluoroacetamide, are highly volatile, which prevents them from interfering with the chromatographic analysis of early-eluting peaks. sigmaaldrich.com Its silylating power can be further increased by using catalysts like imidazole (B134444) or by generating trimethyliodosilane (TMSI) in situ. sigmaaldrich.com

Hexamethyldisilazane (HMDS): HMDS can be used directly to derivatize carboxylic acids. The reaction can be slow, sometimes requiring reflux for several hours, but can be accelerated by adding catalysts like trimethylchlorosilane or a few drops of sulfuric acid. researchgate.net

N,O-Bis(trimethylsilyl)acetamide (BSA): BSA is another potent silylating agent that is an excellent solvent and can be used without an additional solvent. researchgate.net Reactions are generally fast, often completing within minutes at 65-70°C. researchgate.net

The general procedure for silylation involves dissolving the sample in a suitable non-protic solvent (e.g., acetonitrile, pyridine, N,N-dimethylformamide) and adding the silylating reagent. wordpress.com The mixture is then typically heated for a short period to ensure the reaction goes to completion. wordpress.comsigmaaldrich.com

Interactive Table: Comparison of Common Silylating Reagents

ReagentAbbreviationKey CharacteristicsTypical Reaction ConditionsCitations
N,O-bis(trimethylsilyl)trifluoroacetamideBSTFAPowerful and common reagent. Often used with a TMCS catalyst for difficult compounds.Heat at 50-80°C for 15-30 minutes. wordpress.com
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHighly volatile byproducts, preventing chromatographic interference. Good for trace analysis.Heat at 70°C for 30 minutes. sigmaaldrich.com
N,O-Bis(trimethylsilyl)acetamideBSAActs as both a reagent and a solvent. Powerful and fast-acting.Room temperature (20-30 min) or 65-70°C (5 min). researchgate.net
HexamethyldisilazaneHMDSLess reactive than silylamides. Often requires a catalyst (e.g., TMCS) and/or heat.Room temperature to reflux, may require up to 8 hours. researchgate.net

Esterification

Esterification is another fundamental derivatization strategy for carboxylic acids, converting them into less polar and more volatile esters. google.com In the context of analyzing precursors to this compound, such as malonic acid itself, this method is highly relevant. google.comnih.gov The process typically involves reacting the carboxylic acid with an alcohol (e.g., methanol, n-butanol) in the presence of an acid catalyst. google.com

Catalysts for Esterification:

The choice of catalyst can influence reaction efficiency and byproduct formation. finechem-mirea.ru

Brønsted Acids: Strong mineral acids like sulfuric acid and hydrochloric acid are effective homogeneous catalysts for esterification. google.com Organic acids such as p-toluenesulfonic acid are also commonly used.

Solid-Phase Catalysts: Heterogeneous catalysts, such as acidic ion-exchange resins (e.g., Amberlyst), offer the advantage of being easily separated from the reaction mixture, simplifying product purification. finechem-mirea.ru Studies on the esterification of malic acid, a related dicarboxylic acid, have shown that catalysts like Amberlyst 36 Dry can provide a high yield and purity of the resulting ester. finechem-mirea.rufinechem-mirea.ru

The reaction often involves heating the mixture to drive the equilibrium towards the ester product, sometimes with the removal of water using an azeotroping agent like toluene (B28343). google.com For instance, the synthesis of diethyl malonate can be achieved by reacting malonic acid with ethanol (B145695) in the presence of methanesulfonic acid and toluene as an azeotropic co-solvent. google.com

Interactive Table: Selected Catalysts for Esterification of Carboxylic Acids

CatalystTypeContext of UseCitations
Sulfuric AcidHomogeneous (Mineral Acid)Effective catalyst for esterification of malic and malonic acids, though may promote byproduct formation. finechem-mirea.ru
p-Toluenesulfonic AcidHomogeneous (Organic Acid)Used as an alternative to mineral acids for esterifying malic acid.
Methanesulfonic AcidHomogeneous (Organic Acid)Used in the preparation of diethyl malonate from malonic acid and ethanol. google.com
Amberlyst 36 DryHeterogeneous (Ion-Exchange Resin)Found to be optimal for producing pure malic acid esters with high yield; simplifies workup. finechem-mirea.rufinechem-mirea.ru

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies of Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining activation barriers. For reactions involving methyl trimethylsilyl (B98337) malonate, these methods can illuminate the mechanistic pathways of its various transformations.

Silyl (B83357) esters are known to be more reactive than their alkyl ester counterparts, a property that can be explored computationally. thieme-connect.com Their reactions can proceed via nucleophilic attack at either the carbonyl carbon or the silicon atom. thieme-connect.comcore.ac.uk DFT calculations on the hydrolysis of silyl esters, for example, have been used to determine the activation energies for different potential rupture mechanisms, such as attack at the ester carbonyl versus the silicon-oxygen bond. aip.org For a model silyl ester system, the activation energy for hydrolysis at the silyl group was calculated to be lower than at the ester carbonyl, suggesting a preferential pathway. aip.org Similar calculations for methyl trimethylsilyl malonate would clarify its stability and reaction pathways in the presence of nucleophiles like water.

The malonate moiety offers a nucleophilic carbon center alpha to both carbonyl groups. wikipedia.org The mechanism of reactions like the malonic ester synthesis, involving deprotonation followed by alkylation, can be detailed through computational modeling. wikipedia.org Furthermore, the role of silyl groups in facilitating reactions like the boron-catalyzed aldol (B89426) reaction of carboxylic acids has been rationalized computationally. chemrxiv.org These studies show that conversion to a silyl ester facilitates enolization and catalyst turnover. chemrxiv.org

In the context of catalyzed reactions, DFT has been used to investigate the mechanism of palladium-catalyzed cycloisomerization of diallylmalonate and the potassium tert-butoxide-catalyzed Mannich reaction involving N-silyl imines. rsc.orgacs.org In the latter, computational analysis revealed that diastereoselectivity is controlled by interactions within a binuclear potassium complex in the transition state. rsc.org Quantum chemical calculations have also been applied to understand the Peterson olefination with α-silyl ester enolates, where the balance between different rate-determining steps was found to be subtle. nih.gov For this compound, similar computational approaches could predict the transition state structures and energies for its reactions, such as alkylations, condensations, and metal-catalyzed transformations, providing a rationale for observed product distributions.

Table 1: Calculated Activation Energies for Model Silyl Ester Reactions This table presents representative data from computational studies on analogous systems to illustrate the types of results obtained from quantum chemical calculations.

ReactionComputational MethodSystem StudiedCalculated Activation Energy (Ea)Reference
Silyl Ester HydrolysisDFTModel Silyl Ester + 4 H₂O74 kJ/mol aip.org
Proton-Catalyzed Silyl Ester HydrolysisDFT (COSMO)Model Silyl Ester + H₃O⁺31 kJ/mol aip.org
Asymmetric Aldol ReactionDFTSilyl Ester + Aldehyde (Boron Catalyst)11.7 kcal/mol (difference between transition states) chemrxiv.org

Prediction of Reactivity and Selectivity Profiles

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules like this compound. Conceptual DFT provides a framework for this by using calculated properties to describe a molecule's inherent reactivity. frontiersin.org

The nucleophilicity of the α-carbon in the corresponding malonate enolate can be quantified and compared to other nucleophiles using scales like Mayr's nucleophilicity scale. uni-muenchen.deacs.org These experimentally derived scales can be correlated with quantum-chemically calculated parameters, such as methyl cation affinities, offering a predictive tool for reaction rates. researchgate.net

Selectivity in reactions is often governed by a delicate balance of steric and electronic effects, which can be modeled computationally. acs.org For instance, DFT calculations have been used to rationalize the diastereoselectivity in Mannich reactions and the regioselectivity in palladium-catalyzed coupling-cyclization reactions of allenylmalonates. rsc.orgacs.org In catalytic cyclopropanation reactions with methyl diazo(trialkylsilyl)acetates, DFT calculations of the relative thermodynamic stabilities of the product diastereomers helped to understand the experimental outcomes. cas.cz For this compound, computational modeling could similarly predict the stereoselectivity of additions to the α-carbon or the regioselectivity in reactions involving both the malonate and silyl ester functionalities.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are dictated by a combination of steric and stereoelectronic effects. wikipedia.org Computational methods, including ab initio calculations, are essential for exploring the potential energy surface and identifying stable conformers. osti.gov

Studies on malonic acid and its derivatives have used computational methods to analyze their conformational landscapes, which are often characterized by intramolecular hydrogen bonding in the diacid form. osti.gov For this compound, the key torsional angles involve rotations around the C-C and C-O bonds of the malonate backbone. Different arrangements of the methyl ester and trimethylsilyl ester groups relative to each other will lead to various conformers with distinct energies and dipole moments.

Stereoelectronic effects, which describe the influence of orbital interactions on molecular structure and reactivity, are critical in molecules like this. sit.edu.cnresearchgate.net The most significant interactions would likely be hyperconjugative effects, such as the donation of electron density from a bonding orbital (σ) or a lone pair (n) into an adjacent anti-bonding orbital (σ*). sit.edu.cnresearchgate.net Key interactions to consider in this compound include:

n → σ interactions:* Donation from the lone pairs of the oxygen atoms into the anti-bonding orbitals of adjacent C-C or C-O bonds. These interactions influence bond lengths and the rotational barriers around single bonds.

σ → σ interactions:* The interaction between vicinal σ-bonds, which is the basis of the gauche effect, can stabilize certain conformations. wikipedia.org

β-Silicon Effect: This is a well-known stereoelectronic effect where a silicon atom β to a carbocationic center provides significant stabilization through hyperconjugation (σ(C-Si) → p(C⁺)). While not a ground-state effect in the neutral molecule, its potential plays a crucial role in the reactivity of the α-carbon, especially in reactions proceeding through an enol or enolate-like transition state. researchgate.net

Computational analysis using methods like Natural Bond Orbital (NBO) theory can quantify these donor-acceptor interactions, providing a detailed picture of the electronic factors that stabilize specific conformations of this compound. researchgate.net

Molecular Dynamics Simulations in Catalytic Systems

While quantum chemical calculations are excellent for studying individual reaction steps, molecular dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time, including their interactions with solvents and large catalytic systems like enzymes or metal nanoclusters. rsc.org

MD simulations could be employed to study this compound in a catalytic context. For example, in an enzymatic reaction, MD can be used to model the process of substrate binding into the active site, identifying key intermolecular interactions (hydrogen bonds, hydrophobic interactions) and conformational changes in both the substrate and the enzyme. uni-greifswald.demdpi.com Classical MD simulations have been used to study the binding of malonate esters to pig liver esterases to understand enantioselectivity. uni-greifswald.de

In the realm of materials science and organometallic catalysis, MD simulations have been used to investigate the adsorption of silyl esters onto the surface of Ziegler-Natta catalysts. figshare.comresearchgate.net These simulations help to determine the most favorable binding modes and the influence of substituents on adsorption strength. figshare.com Similarly, MD simulations coupled with quantum mechanics (QM/MM methods) can model chemical reactions on the surfaces of ligand-protected gold nanoclusters. rsc.org

For a hypothetical reaction involving this compound, an MD simulation could provide the following insights:

Solvation Structure: Understanding how solvent molecules arrange around the silyl ester and malonate groups.

Conformational Sampling: Exploring the accessible conformations of the molecule in a condensed phase, which may differ from the gas-phase minimum energy structure.

Substrate-Catalyst Interactions: In a simulation with a catalyst (e.g., an enzyme or a metal complex), one could calculate the binding free energy, identify the primary binding pose, and observe the dynamic interactions that precede the chemical reaction. acs.org This is crucial for understanding how a catalyst achieves its selectivity.

Future Prospects and Interdisciplinary Research Avenues

Development of Novel Reactivity Patterns and Unprecedented Transformations

The classical reactivity of methyl trimethylsilyl (B98337) malonate revolves around its function as a silyl (B83357) enol ether, participating in Lewis acid-mediated additions to electrophiles. Future research is poised to move beyond these established pathways by leveraging modern catalytic systems to unlock new modes of activation and reaction cascades.

A primary area of exploration involves the application of photoredox and electrochemical catalysis. These methods could enable single-electron transfer (SET) processes, potentially transforming MTSM from a two-electron nucleophile into a radical precursor. The generation of a malonate-centered radical could open up unprecedented opportunities for C-C and C-X bond formations, such as Giese-type additions to electron-deficient alkenes or radical-polar crossover reactions.

Furthermore, advancements in transition-metal catalysis offer fertile ground for innovation. While Lewis acids are commonly used to activate the electrophile, future work could focus on activating MTSM itself. For instance, developing catalysts for the direct C-H functionalization of the central methylene (B1212753) position prior to its reaction as a nucleophile would represent a significant step-change in synthetic strategy. This could allow for the one-pot synthesis of highly substituted malonates from simple starting materials. Similarly, designing domino or cascade reactions initiated by MTSM could streamline the synthesis of complex molecular scaffolds, where a single addition event triggers a series of intramolecular transformations.

The table below contrasts established reactivity with potential future transformations, highlighting the shift towards more advanced catalytic approaches.

Known TransformationTypical Catalyst/ConditionsPotential Novel TransformationProposed Catalyst/Approach
Mukaiyama-Michael AdditionTiCl₄, SnCl₄ (Stoichiometric Lewis Acid)Asymmetric Radical AdditionPhotoredox Catalysis (e.g., Ru(bpy)₃²⁺) + Chiral Lewis Acid
Knoevenagel-type CondensationTiCl₄, BF₃·OEt₂Decarboxylative Cross-CouplingDual Catalysis: Photoredox + Nickel/Palladium Catalyst
Aldol-type AdditionLewis Acids (e.g., ZnCl₂)Direct α-C-H Arylation/AlkenylationTransition-Metal Catalysis (e.g., Pd, Rh, Ir)
Reaction with Acyl ChloridesBase-mediated or thermalCascade Cyclization/AnnulationOrganocatalysis or Transition-Metal Catalysis

Green Chemistry Approaches in Methyl Trimethylsilyl Malonate Synthesis and Utilization

Applying the principles of green chemistry to both the synthesis and application of this compound is a critical future objective. This involves minimizing waste, improving atom economy, reducing energy consumption, and using safer reagents and solvents.

The conventional synthesis of MTSM often involves the reaction of methyl malonate with trimethylsilyl chloride (TMSCl) in the presence of a stoichiometric base like triethylamine (B128534), generating significant triethylammonium (B8662869) chloride salt waste. Future research should target catalytic silylation methods. The development of reusable solid acid or base catalysts could eliminate the need for stoichiometric reagents and simplify product purification. Exploring alternative, more atom-economical silylating agents or developing processes that allow for the in-situ recycling of the silyl group would represent a major breakthrough in sustainability.

In its utilization, the primary drawback is the loss of the trimethylsilyl group as a byproduct in most reactions. A key long-term goal is the design of catalytic cycles where the silyl group is not merely a spectator or leaving group but is actively transferred or recycled. Furthermore, shifting from traditional organic solvents like dichloromethane (B109758) to greener alternatives such as bio-derived solvents (e.g., 2-methyltetrahydrofuran), supercritical CO₂, or even aqueous systems (using surfactant-based catalysis) is an important research direction. Energy efficiency can be enhanced by employing microwave-assisted synthesis or mechanochemistry (ball milling), which can dramatically reduce reaction times and thermal energy input.

The following table outlines a comparison between traditional and potential green chemistry methodologies.

Process StepTraditional MethodGreen Chemistry AlternativeKey Advantage
Synthesis Stoichiometric base (e.g., Triethylamine) with TMSCl in DichloromethaneCatalytic silylation using a reusable solid catalyst in a bio-based solventReduced salt waste; Safer solvent; Catalyst recyclability
Utilization (Addition) Stoichiometric Lewis acid (e.g., TiCl₄) activationCatalytic amount of a recoverable Lewis acid or organocatalystReduced metal waste; Lower catalyst loading; Easier purification
Atom Economy Loss of TMS group as waste (e.g., TMS-OH)Catalytic cycle incorporating silyl group transfer or in-situ recyclingHigher atom economy; Reduced silicon waste
Energy Input Conventional heating with long reaction timesMicrowave irradiation or mechanochemistryReduced energy consumption; Faster reaction rates

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound chemistry with modern automation technologies like flow chemistry and high-throughput experimentation (HTE) promises to accelerate discovery and enhance process efficiency and safety.

Flow chemistry is particularly well-suited for handling MTSM. Given that silyl enol ethers can be sensitive to moisture, their on-demand synthesis in a continuous flow reactor, immediately followed by reaction with an electrophile in a subsequent module ("telescoped synthesis"), minimizes decomposition and eliminates the need for isolation and purification of the intermediate. This approach improves reproducibility and safety, as only small quantities of the reactive intermediate are present at any given time. Automated flow systems, coupled with real-time analytics (e.g., inline IR or NMR spectroscopy) and machine learning algorithms, can enable self-optimizing processes where reaction parameters (temperature, residence time, stoichiometry) are autonomously adjusted to maximize yield or selectivity.

On the discovery side, automated synthesis platforms can be used to perform HTE. Robotic systems can rapidly screen vast arrays of catalysts, solvents, and additives for MTSM reactions in parallel. This high-throughput approach can dramatically accelerate the identification of optimal conditions for known transformations or lead to the discovery of entirely new reactivity patterns, as discussed in section 7.1.

A conceptual flow process for the telescoped synthesis and reaction of MTSM is outlined below.

Reactor ModuleProcessInput ReagentsOutputKey Parameter Controlled
Module 1 (T-Mixer) MTSM FormationStream A: Methyl Malonate, BaseStream B: TMSClMTSM SolutionResidence Time, Stoichiometry
Module 2 (T-Mixer) Electrophilic AdditionStream from Module 1Stream C: Electrophile, CatalystCrude Product StreamTemperature, Residence Time
Module 3 (Quench/Workup) Reaction QuenchStream from Module 2Stream D: Quenching AgentQuenched Reaction MixtureFlow Rate
Module 4 (Purification) In-line PurificationStream from Module 3Purified ProductSorbent, Eluent Composition

Exploration in Chemical Biology Research and Analog Design

The structural motif of malonates is a cornerstone in numerous biologically active molecules. This compound, as a stable and reactive precursor to this motif, is a powerful tool for future applications in chemical biology and medicinal chemistry. Its utility extends beyond a simple building block to an enabling reagent for creating molecular diversity for biological screening.

One of the most promising avenues is in fragment-based drug discovery (FBDD). The methyl malonate core is an ideal fragment that can be elaborated upon to probe the binding pockets of biological targets like enzymes and receptors. Using the automated synthesis platforms described in section 7.3, MTSM can be used to rapidly generate large libraries of diverse malonate-derived compounds. These libraries can be screened to identify initial hits, which can then be optimized into potent leads.

Furthermore, MTSM is an excellent starting point for the synthesis of complex chemical probes and non-natural amino acid analogs. For example, it can be used to construct specialized inhibitors for enzymes involved in metabolic pathways, such as fatty acid synthases. The malonate can be functionalized with reporter tags (e.g., fluorophores, biotin) or reactive groups for covalent labeling. In peptidomimetics, the α-carbon of the malonate can be stereoselectively functionalized to create constrained, non-natural amino acids that impart enhanced stability or specific conformations to peptides, aiding in the development of protease-resistant therapeutics. The controlled reactivity of MTSM allows for the precise and stepwise construction of these intricate structures.

The table below highlights potential applications of MTSM in generating biologically relevant molecules.

Biological Target/AreaPotential Scaffold/Molecule TypeRole of MTSM in SynthesisDesired Outcome
Enzyme Inhibition Substituted Malonic Acids, Barbiturate AnalogsCore C3 synthon for building the inhibitor backboneDevelopment of potent and selective enzyme inhibitors (e.g., for proteases, synthases)
Drug Discovery (FBDD) Diverse small molecule librariesKey building block for rapid analog synthesis via Michael additions or alkylationsIdentification of novel hits and lead compounds for various therapeutic targets
Peptidomimetics α,α-Disubstituted Amino Acid AnalogsPrecursor for asymmetric functionalization to create chiral centersCreation of conformationally constrained peptides with enhanced biological stability
Chemical Probes Tagged Malonate DerivativesPlatform for introducing reporter groups (fluorophores, biotin)Tools for activity-based protein profiling (ABPP) and target identification

Q & A

Q. How can Methyl Trimethylsilyl Malonate (MTM) be identified and characterized in laboratory settings?

Methodological Answer: MTM is typically characterized using a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify trimethylsilyl (TMS) proton environments (δ ~0.1–0.3 ppm for TMS groups) and malonate carbonyl signals (δ ~165–170 ppm) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 248.42 for C9_9H20_{20}O4_4Si2_2) confirm molecular weight .
  • Infrared (IR) Spectroscopy : Strong carbonyl stretches (~1740 cm1^{-1}) and Si-O-C vibrations (~1100 cm1^{-1}) validate ester and silyl groups .
  • Elemental Analysis : Validates purity (>98%) by matching calculated and observed C, H, Si content .

Q. What are the standard synthetic routes for preparing this compound?

Methodological Answer: Two primary methods are reported:

Silylation of Malonic Acid : Reaction of malonic acid with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) yields bis(trimethylsilyl) malonate, which can be further methylated .

Metal-Mediated Synthesis : Using lithium or magnesium halides, bis(trimethylsilyl) malonate reacts with methylating agents (e.g., methyl iodide) under anhydrous conditions. Triethylamine is often used to stabilize intermediates .

Q. What are the common reaction pathways involving MTM in organic synthesis?

Methodological Answer: MTM is a versatile reagent in:

  • Acylation Reactions : Acts as a β-keto acid equivalent via enolate formation. For example, lithiation with LDA generates nucleophilic enolates for alkylation or Michael additions .
  • Decarboxylative Coupling : Thermal or catalytic decarboxylation (e.g., using Pd catalysts) generates methyl ketones or α,β-unsaturated esters .
  • Coordination Chemistry : Serves as a chelating ligand for transition metals (e.g., Hf, Zr) in monomeric metal-organic complexes .

Q. What safety considerations are critical when handling MTM?

Methodological Answer: While MTM itself lacks direct toxicity data, related malonates (e.g., methyl malonate) are nephrotoxic. Key precautions include:

  • Glovebox Use : Handle under inert atmosphere (N2_2/Ar) to prevent hydrolysis of silyl groups.
  • Ventilation : Avoid inhalation; silyl esters may release volatile trimethylsilanol.
  • Waste Disposal : Quench with aqueous alcohol to hydrolyze silyl esters before disposal .

Advanced Research Questions

Q. How does MTM function as a precursor in metal-organic chemical vapor deposition (MOCVD)?

Methodological Answer: MTM’s low melting point (~62°C) and high volatility make it ideal for MOCVD of HfO2_2/ZrO2_2 thin films:

  • Coordination Complexes : Forms homoleptic [M(MTM)4_4] (M = Hf, Zr) complexes, which are monomeric and air-stable. These decompose at lower temperatures (~300°C) compared to β-diketonate precursors .
  • Film Deposition : Sublimation at 100–150°C under reduced pressure ensures controlled stoichiometry. Post-deposition annealing (400–600°C) yields crystalline oxides .

Q. How can researchers resolve contradictions in MTM’s reactivity under varying catalytic conditions?

Methodological Answer: Contradictions often arise from:

  • Catalyst Choice : Lithium vs. magnesium halides yield different enolate intermediates. For example, LiCl favors nucleophilic alkylation, while MgBr2_2 promotes conjugate additions .
  • Solvent Effects : Polar aprotic solvents (e.g., THF) stabilize enolates, whereas nonpolar solvents (e.g., toluene) favor dimerization or side reactions.
  • Temperature Control : Low temperatures (-78°C) suppress decarboxylation, enabling selective acylation .

Q. What strategies optimize MTM’s use in synthesizing chiral α-keto acids?

Methodological Answer: Chiral α-keto acids are accessible via:

  • Asymmetric Catalysis : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during MTM enolate formation. Quenching with chiral electrophiles (e.g., menthol esters) introduces asymmetry .
  • Enzymatic Resolution : Hydrolyze racemic MTM derivatives with lipases or esterases to isolate enantiopure products .

Q. How do MTM-derived metal complexes compare to traditional β-diketonate precursors?

Methodological Answer: MTM complexes exhibit distinct advantages:

  • Lower Decomposition Temperatures : ~300°C vs. >400°C for [M(acac)4_4], enabling energy-efficient MOCVD .
  • Enhanced Volatility : Sublimate quantitatively without decomposition, critical for high-purity films.
  • Air Stability : Less hygroscopic than acetylacetonate complexes, simplifying handling .

Q. What analytical methods ensure purity and stability of MTM during storage?

Methodological Answer:

  • HPLC/MS : Monitor hydrolysis products (e.g., malonic acid) using reverse-phase C18 columns.
  • Karl Fischer Titration : Detect moisture content (<0.1% w/w) to prevent silyl ester degradation.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability under N2_2 to determine safe storage temperatures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.